(3R,4S)-3-Amino-4-methylhexanoic acid hydrochloride
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Overview
Description
(3R,4S)-3-Amino-4-methylhexanoic acid hydrochloride is a chiral amino acid derivative. This compound is of significant interest in various fields of scientific research due to its unique stereochemistry and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-3-Amino-4-methylhexanoic acid hydrochloride typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the use of glycine ethyl ester as a starting material, which undergoes amino addition, protective group manipulation, and ring closure to form the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include the use of biocatalysts or enzymatic processes to achieve the desired stereochemistry efficiently.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-3-Amino-4-methylhexanoic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction can be performed using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
(3R,4S)-3-Amino-4-methylhexanoic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of (3R,4S)-3-Amino-4-methylhexanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. This compound can act as a substrate or inhibitor for various enzymes, influencing metabolic processes and biochemical pathways. The exact mechanism may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(2S,3R,4S)-4-Hydroxyisoleucine: Another chiral amino acid derivative with insulinotropic activity.
(3R,4S)-4-Ethylpyrrolidine-3-carboxylic acid: Shares similar stereochemistry and biological activity
Uniqueness
(3R,4S)-3-Amino-4-methylhexanoic acid hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its ability to interact with specific enzymes and pathways makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
219310-10-8 |
---|---|
Molecular Formula |
C7H16ClNO2 |
Molecular Weight |
181.66 g/mol |
IUPAC Name |
(3R,4R)-3-amino-4-methylhexanoic acid;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c1-3-5(2)6(8)4-7(9)10;/h5-6H,3-4,8H2,1-2H3,(H,9,10);1H/t5-,6-;/m1./s1 |
InChI Key |
RWKVKXFASXUCRV-KGZKBUQUSA-N |
Isomeric SMILES |
CC[C@@H](C)[C@@H](CC(=O)O)N.Cl |
SMILES |
CCC(C)C(CC(=O)O)N.Cl |
Canonical SMILES |
CCC(C)C(CC(=O)O)N.Cl |
Synonyms |
219310-10-8; (3R,4S)-3-Amino-4-methylhexanoicacidhydrochloride; L-beta-Homoisoleucinehydrochloride; 03669_FLUKA; CTK8B8840; L-beta-Homoisoleucinehydrochloride; L-|A-Homoisoleucinehydrochloride; MolPort-003-925-329; ANW-61443; CH-290; AKOS016002966; AK-41534; KB-207564; TR-012897; ST24034475; K-6222; (3R,4S)-3-Amino-4-methylhexansaurehydrochlorid(1:1) |
Origin of Product |
United States |
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